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Compound of Interest

Compound Name: DS08210767

cat. No.: B1192653

An In-depth Technical Guide on the Pharmacological Profile of DS08210767, a Novel PTH1R
Antagonist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only.
DS08210767 is an investigational compound and is not approved for clinical use.

Introduction: Initial inquiries identified "DS08210767" as a potential composite material.
However, a thorough review of scientific and patent literature reveals that DS08210767 is, in
fact, a small molecule drug candidate developed by Daiichi Sankyo Co., Ltd. It is a potent and
orally bioavailable antagonist of the Parathyroid Hormone 1 Receptor (PTH1R). This guide
provides a comprehensive overview of its pharmacological properties, mechanism of action,
and the experimental protocols used in its characterization, based on available public-domain
data.

Core Properties of DS08210767

DS08210767 is a 1,4-benzodiazepin-2-one derivative identified through a scaffold-hopping
approach from known PTH1R antagonists. Its primary therapeutic potential lies in its ability to
block the action of parathyroid hormone (PTH) and parathyroid hormone-related protein
(PTHrP) on their receptor, which may be beneficial in conditions characterized by excessive
PTH1R activation.[1]

Pharmacological Activity

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1192653?utm_src=pdf-interest
https://www.benchchem.com/product/b1192653?utm_src=pdf-body
https://www.benchchem.com/product/b1192653?utm_src=pdf-body
https://www.benchchem.com/product/b1192653?utm_src=pdf-body
https://www.benchchem.com/product/b1192653?utm_src=pdf-body
https://www.benchchem.com/product/b1192653?utm_src=pdf-body
https://www.benchchem.com/product/b1192653?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31383587/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The key pharmacological feature of DS08210767 is its potent antagonism of the human

PTH1R. This activity was quantified through in vitro cellular assays.

Table 1: In Vitro Antagonist Potency of DS08210767

Parameter Value Cell Line

Assay Type

CHO cells expressing

ICso0 90 nM
hPTHR1

cAMP accumulation

assay

ICso (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of

the maximal response induced by an agonist.

Pharmacokinetic Profile

Pharmacokinetic studies in rats were conducted to assess the oral bioavailability of

DS08210767.

Table 2: Pharmacokinetic Parameters of DS08210767 in Rats

Route of Oral
Paramete o Dose Cmax AUCo-t . .

Administr (malkg) (ng/mL) Tmax (h) (ng-himL) Bioavaila
r m ng/m ng-h/im

ation e 2 L bility (%)
DS082107
o7 Oral (p.0.) 10 258 2.0 1160 38.7
DS082107 Intravenou

299 0.083 299 -

67 s (i.v.)

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUCo-t: Area under the

plasma concentration-time curve from time zero to the last measured time point.

Mechanism of Action: PTHI1R Signaling Pathway

DS08210767 functions by competitively binding to the Parathyroid Hormone 1 Receptor

(PTH1R), a Class B G-protein coupled receptor (GPCR). This binding prevents the
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endogenous ligands, PTH and PTHrP, from activating the receptor. The primary signaling
cascade initiated by PTH1R activation involves the Gas protein, which stimulates adenylyl
cyclase to produce cyclic AMP (cAMP). By blocking this initial step, DS08210767 inhibits all
downstream effects mediated by this pathway.
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Caption: Mechanism of action of DS08210767 on the PTH1R signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization
of DS08210767.

PTHR1 Antagonist Activity Assay (CAMP Accumulation)

This workflow describes the process of determining the in vitro antagonist potency of
DS08210767.
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Caption: Experimental workflow for the PTHR1 antagonist CAMP assay.
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Pharmacokinetic Study in Rats

This protocol outlines the in vivo study to determine the pharmacokinetic parameters of
DS08210767.
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Calculate Oral Bioavailability (F%)
F% = (AUC_po / Dose_po) / (AUC iv/ Dose_iv) * 100
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Caption: Logical workflow for the pharmacokinetic study of DS08210767 in rats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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